Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 167263-04-9. It has a molecular weight of 287.36 and its IUPAC name is tert-butyl 4-cyano-4-(2-pyridinyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is also a P-gp substrate. Its Log Po/w (iLOGP) is 2.81, indicating its lipophilicity .Scientific Research Applications
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is used as a reagent in the synthesis of various organic compounds . It’s often used in research settings.
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis or reaction being performed. Typically, this compound would be used in a controlled laboratory setting, following specific reaction conditions (temperature, pressure, solvent, etc.) determined by the nature of the reaction .
- Results or Outcomes : The outcomes also depend on the specific reactions being performed. In general, the use of this compound as a reagent would contribute to the successful synthesis of the desired organic compounds .
-
Synthesis of Biologically Active Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib .
- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes : The successful synthesis of the desired biologically active compounds .
-
Chemoselective Tert-butoxycarbonylation Reagent
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
- Methods of Application : In situ React IR technology was used to confirm the effectivity and chemoselectivity of this novel Boc reagent .
- Results or Outcomes : The compound demonstrated its effectiveness as a chemoselective tert-butoxycarbonylation reagent .
-
Preparation of Antiviral Protease Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of Application : This compound can be used as an intermediate in the preparation of antiviral protease inhibitors .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis or reaction being performed .
- Results or Outcomes : The outcomes also depend on the specific reactions being performed. In general, the use of this compound as a reagent would contribute to the successful synthesis of the desired antiviral protease inhibitors .
-
Chemical Research
- Scientific Field : Chemical Research
- Summary of Application : This compound is often used in chemical research, including NMR, HPLC, LC-MS, UPLC & more .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis or reaction being performed .
- Results or Outcomes : The outcomes also depend on the specific reactions being performed. In general, the use of this compound as a reagent would contribute to the successful synthesis of the desired organic compounds .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILGYJQVAMETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.